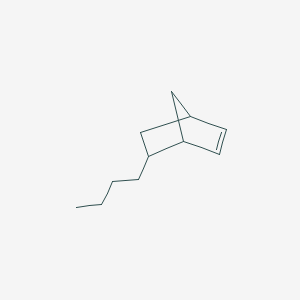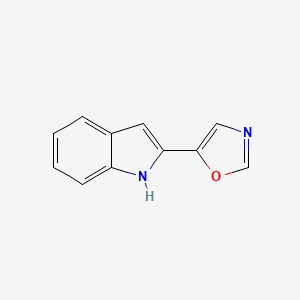
ACIDOL-4BENZYLOXYCARBONYL-AMINO-2HYDROXY BUTYRIC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a hydroxyl group on the butyric acid backbone. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid typically involves the protection of the amino group followed by the introduction of the benzyloxycarbonyl group. One common method is the use of benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to prevent racemization of the chiral center.
Industrial Production Methods
Industrial production of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid often involves large-scale synthesis using automated reactors. The process includes the protection of the amino group, introduction of the benzyloxycarbonyl group, and purification steps to ensure high enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ®-4-benzyloxycarbonylamino-2-oxo-butyric acid.
Reduction: Regeneration of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid can be compared with other similar compounds such as:
(S)-4-benzyloxycarbonylamino-2-hydroxy-butyric acid: The enantiomer of the compound, which may have different reactivity and biological activity.
4-benzyloxycarbonylamino-butyric acid: Lacks the hydroxyl group, resulting in different chemical properties.
4-amino-2-hydroxy-butyric acid: Lacks the benzyloxycarbonyl group, affecting its reactivity and applications.
The uniqueness of ®-4-benzyloxycarbonylamino-2-hydroxy-butyric acid lies in its chiral nature and the presence of both the benzyloxycarbonyl and hydroxyl groups, making it a versatile intermediate in various chemical and biochemical processes.
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 |
Clé InChI |
ULKOBRDRCYROKY-SNVBAGLBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8786855.png)
![3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B8786869.png)






![1-Methyl-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8786914.png)



